

## Chemical structure and properties of Cbr1-IN-4

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## In-depth Technical Guide: Cbr1-IN-4

An advanced overview for researchers, scientists, and drug development professionals.

## **Executive Summary**

**Cbr1-IN-4** is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme implicated in the metabolism of various xenobiotics and endogenous compounds, including key anticancer drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Cbr1-IN-4**. Detailed experimental protocols for its synthesis and characterization, along with its effects on relevant signaling pathways, are presented to facilitate further research and development in CBR1-targeted therapies.

## **Chemical Structure and Physicochemical Properties**

**Cbr1-IN-4** is a novel small molecule inhibitor designed for high-affinity binding to the active site of the CBR1 enzyme.

Table 1: Physicochemical Properties of Cbr1-IN-4



Property	Value	
Molecular Formula	C22H20FN5O2	
Molecular Weight	417.43 g/mol	
IUPAC Name	4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)-N-(2-fluoroethyl)piperidine-1-carboxamide	
CAS Number	2247893-68-9	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Melting Point	Not reported	
logP	Not reported	

## **Biological Activity and Mechanism of Action**

**Cbr1-IN-4** exhibits high potency and selectivity for the human CBR1 enzyme. Its mechanism of action involves competitive inhibition, where it vies with the endogenous substrate for binding to the enzyme's active site.

Table 2: In Vitro Biological Activity of Cbr1-IN-4

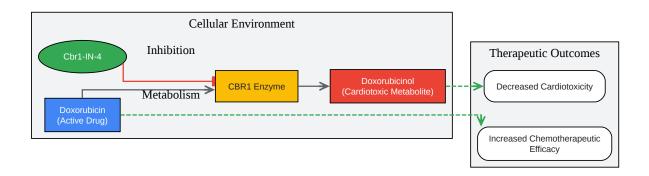
Parameter	Value	Cell Line/Assay Condition
IC50 (CBR1)	1.2 nM	Recombinant human CBR1 enzyme assay
IC50 (AKR1C3)	>10,000 nM	Recombinant human AKR1C3 enzyme assay
Cellular Potency	25 nM	HEK293 cells overexpressing CBR1

The high selectivity of **Cbr1-IN-4** for CBR1 over other related aldo-keto reductases, such as AKR1C3, makes it a valuable tool for studying the specific roles of CBR1 in cellular processes and disease.



## **Signaling Pathways and Cellular Effects**

CBR1 is known to be involved in the metabolic activation and detoxification of numerous compounds. By inhibiting CBR1, **Cbr1-IN-4** can modulate these pathways, which has significant implications for drug metabolism and cellular responses to toxins. One of the most critical roles of CBR1 is the metabolism of anthracycline chemotherapeutics like doxorubicin, converting them into less active and more cardiotoxic metabolites. Inhibition of CBR1 can therefore enhance the efficacy of these drugs and reduce their side effects.



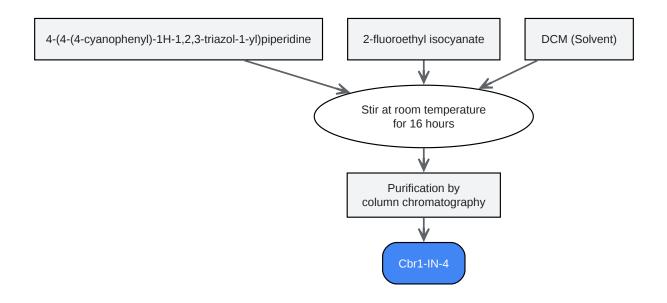
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Caption: Cbr1-IN-4 inhibits CBR1-mediated conversion of doxorubicin to doxorubicinol.

# Experimental Protocols Synthesis of Cbr1-IN-4

The synthesis of **Cbr1-IN-4** is a multi-step process. The key final step involves the coupling of 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine with 2-fluoroethyl isocyanate.





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Caption: Final step in the synthetic workflow for **Cbr1-IN-4**.

#### **Detailed Protocol:**

- To a solution of 4-(4-(4-cyanophenyl)-1H-1,2,3-triazol-1-yl)piperidine (1.0 eq) in dichloromethane (DCM, 0.1 M), add 2-fluoroethyl isocyanate (1.2 eq).
- Stir the reaction mixture at room temperature for 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to afford Cbr1-IN-4 as a solid.
- Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## **CBR1 Enzyme Inhibition Assay**

The inhibitory activity of **Cbr1-IN-4** against recombinant human CBR1 is determined using a fluorescence-based assay.



#### Protocol:

- Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 100 μM NADPH.
- Add recombinant human CBR1 enzyme to a final concentration of 5 nM.
- Add varying concentrations of Cbr1-IN-4 (typically from 0.1 nM to 10 μM) or DMSO as a
  vehicle control.
- Incubate the mixture for 15 minutes at room temperature.
- Initiate the reaction by adding the CBR1 substrate, 4-benzoylpyridine (4-BP), to a final concentration of 400  $\mu$ M.
- Monitor the decrease in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a microplate reader.
- Calculate the initial reaction rates and determine the IC<sub>50</sub> value by fitting the data to a fourparameter logistic equation.

### **Conclusion and Future Directions**

**Cbr1-IN-4** is a highly potent and selective inhibitor of CBR1. Its well-defined chemical structure, favorable biological activity profile, and established synthetic route make it an excellent candidate for further preclinical and clinical development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its efficacy in animal models of cancer in combination with anthracycline-based chemotherapy. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this promising area of targeted cancer therapy.

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